molecular formula C8H10N2O B1430611 ethyl N-(pyridin-4-yl)carboximidate CAS No. 16705-92-3

ethyl N-(pyridin-4-yl)carboximidate

Cat. No.: B1430611
CAS No.: 16705-92-3
M. Wt: 150.18 g/mol
InChI Key: LJAHNXHWRYCELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl N-(pyridin-4-yl)carboximidate is a chemical compound belonging to the class of pyridine derivatives. It is known for its unique properties and is commonly used in various fields of scientific research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(pyridin-4-yl)carboximidate typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. One common method includes the use of Grignard reagents to add ethyl groups to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of titanacyclopropanes for regioselective C2-H alkylation of pyridines .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ethyl N-(pyridin-4-yl)carboximidate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, Grignard reagents, and titanacyclopropanes. Reaction conditions often involve elevated temperatures and the presence of catalysts such as palladium or nickel .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

ethyl N-(pyridin-4-yl)carboximidate is a versatile compound with numerous scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is employed in the study of biological pathways and interactions, particularly in the development of new drugs and therapeutic agents.

    Industry: this compound is used in the production of materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of ethyl N-(pyridin-4-yl)carboximidate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit voltage-gated potassium channels, leading to the elongation of action potentials and enhanced release of neurotransmitters . This mechanism is particularly relevant in the context of neurological research and drug development.

Comparison with Similar Compounds

ethyl N-(pyridin-4-yl)carboximidate can be compared with other pyridine derivatives, such as:

    4-Aminopyridine: Known for its use in managing demyelinating diseases by inhibiting voltage-gated potassium channels.

    N-(Pyridin-4-yl)pyridin-4-amine: Used in molecular simulations and studies of intercalated molecules.

    4-(Ethylaminomethyl)pyridine: Utilized in the synthesis of sodium dithiocarbamate ligands and other derivatives.

The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various fields of research.

Properties

IUPAC Name

ethyl N-pyridin-4-ylmethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-11-7-10-8-3-5-9-6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAHNXHWRYCELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80778437
Record name Ethyl pyridin-4-ylmethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80778437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16705-92-3
Record name Ethyl pyridin-4-ylmethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80778437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-(pyridin-4-yl)carboximidate
Reactant of Route 2
Reactant of Route 2
ethyl N-(pyridin-4-yl)carboximidate
Reactant of Route 3
Reactant of Route 3
ethyl N-(pyridin-4-yl)carboximidate
Reactant of Route 4
ethyl N-(pyridin-4-yl)carboximidate
Reactant of Route 5
Reactant of Route 5
ethyl N-(pyridin-4-yl)carboximidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.